molecular formula C22H16O4S B11406532 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

Cat. No.: B11406532
M. Wt: 376.4 g/mol
InChI Key: UUTSTWGPLOKVPM-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a benzene ring and substituted with a 4-methylphenyl group. The compound also contains a 4-methylbenzoate ester group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiole Core: The benzoxathiole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves the esterification of the benzoxathiole derivative with 4-methylbenzoic acid under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, nucleophilic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzoxathiole derivatives.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Benzoate: Similar ester structure but lacks the benzoxathiole ring.

    4-Methoxyphenyl Benzoate: Contains a methoxy group instead of a methyl group, leading to different chemical properties.

    4-Methylphenyl Benzoate: Similar structure but without the benzoxathiole ring.

Uniqueness

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE is unique due to the presence of the benzoxathiole ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and in biological research.

Properties

Molecular Formula

C22H16O4S

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methylbenzoate

InChI

InChI=1S/C22H16O4S/c1-13-3-7-15(8-4-13)18-11-17(12-19-20(18)26-22(24)27-19)25-21(23)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

UUTSTWGPLOKVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)C)SC(=O)O3

Origin of Product

United States

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